2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline family, a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition and anticancer properties . The structure features:
- A pyrrolo[2,3-b]quinoxaline core with an amino group at position 2.
- A carboxamide group at position 3, substituted with a 3-methoxypropyl chain.
- An (E)-configured Schiff base at position 1, derived from thiophen-2-ylmethylidene.
The thiophene moiety enhances π-π stacking interactions with biological targets, while the 3-methoxypropyl group improves solubility compared to bulkier alkyl chains . The compound’s molecular formula is inferred as C₂₃H₂₃N₅O₂S, though explicit mass data are unavailable in the provided evidence.
Properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-28-10-5-9-22-20(27)16-17-19(25-15-8-3-2-7-14(15)24-17)26(18(16)21)23-12-13-6-4-11-29-13/h2-4,6-8,11-12H,5,9-10,21H2,1H3,(H,22,27)/b23-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEFRSOJJXXWMU-FSJBWODESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CS4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CS4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through a P(NMe2)3-catalyzed [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.
Attachment of the Methoxypropyl Group: This step involves the reaction of the intermediate with 3-methoxypropylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and biological activity.
Biological Studies: It can be used to study the interaction of pyrroloquinoxaline derivatives with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Findings from Structural Comparisons:
Substituent Effects on Solubility :
- Methoxyalkyl chains (e.g., 3-methoxypropyl in the target compound) enhance aqueous solubility compared to ethoxy or purely aromatic groups .
- Polar groups like hydroxybenzylidene () improve target affinity but may reduce bioavailability due to increased hydrogen bonding .
Impact of Aromatic Moieties: Thiophene-based Schiff bases (target compound) exhibit stronger π-π interactions with hydrophobic enzyme pockets than benzene derivatives .
Steric Considerations: Bulky substituents (e.g., 2-methoxybenzyl in ) may hinder binding to flat enzymatic active sites .
Research Implications
- The target compound’s 3-methoxypropyl-thiophene combination optimizes solubility and target engagement, making it a promising lead for kinase inhibitor development.
- Derivatives with mixed polar/nonpolar substituents (e.g., 3-ethoxy-4-hydroxybenzylidene in ) warrant further study for enhanced pharmacokinetics .
Biological Activity
The compound 2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by a pyrroloquinoxaline backbone, which is known for various pharmacological properties. The presence of the thiophene ring and the carboxamide group enhances its biological interactions.
Chemical Structure:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.39 g/mol
Anticancer Properties
Recent studies have shown that compounds with similar structures exhibit significant anticancer activities. For instance, thienopyrimidine derivatives have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating their potency.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Thienopyrimidine 3 | MCF-7 | 13.42 | 0.045 |
| Thienopyrimidine 4 | MCF-7 | 28.89 | 0.11 |
The compound may exhibit similar mechanisms of action, potentially through the inhibition of cell proliferation and induction of apoptosis in cancer cells.
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth. Compounds like this one may interfere with the activity of enzymes involved in DNA synthesis or repair, thereby exerting their anticancer effects.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of related compounds against normal and cancerous cell lines. The results indicate that while some derivatives are effective against cancer cells, they show minimal toxicity towards normal cells.
| Cell Line | CC50 (µg/mL) | CC50 (µM) |
|---|---|---|
| BALB 3T3 (normal) | 1736 | 5.37 |
| MCF-7 (cancer) | 52.56 | 0.16 |
This selectivity is crucial for developing therapeutic agents that minimize side effects on healthy tissues.
Case Study 1: Antitumor Activity Assessment
A recent investigation into a series of pyrroloquinoxalines revealed promising antitumor activity. The study utilized both in vitro assays and in vivo models to evaluate the efficacy of these compounds against various cancer types.
Key Findings:
- In vitro : Significant inhibition of proliferation in MCF-7 cells was observed.
- In vivo : Administration of the compound led to reduced tumor size in xenograft models.
Case Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of pyrroloquinoxaline derivatives has highlighted the importance of substituents on biological activity. Modifications to the thiophene ring and carboxamide group were shown to enhance anticancer potency.
Observations:
- Substituents that increase lipophilicity often correlate with improved cellular uptake.
- Electron-withdrawing groups at specific positions enhance interaction with target proteins involved in cancer progression.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?
The compound is synthesized via multi-step pathways, typically involving:
- Condensation reactions to introduce the thiophen-2-yl methylidene group.
- Cyclization steps to form the pyrroloquinoxaline core .
- Amide coupling (e.g., using carbodiimide reagents) to attach the 3-methoxypropyl substituent . Key intermediates include precursors with activated amino groups and halogenated quinoxaline derivatives. Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?
- NMR (¹H/¹³C) : To confirm substituent positions and stereochemistry (e.g., E-configuration of the thiophene Schiff base) .
- HPLC-MS : For purity analysis and detection of byproducts.
- IR Spectroscopy : To validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves absolute configuration and intramolecular interactions .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines .
- DNA-binding studies : Ethidium bromide displacement assays to assess intercalation potential .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what industrial techniques are applicable?
- Continuous flow reactors : Improve reaction efficiency and reduce side products in cyclization steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions.
- DoE (Design of Experiments) : Statistically optimize parameters like temperature, solvent (e.g., DMF vs. THF), and stoichiometry . Contradictions in yield data across studies may arise from impurities in starting materials or inconsistent quenching methods .
Q. What computational and experimental strategies resolve contradictions in proposed mechanisms of action (e.g., DNA intercalation vs. protein binding)?
- Molecular docking : Compare binding affinities to DNA grooves (e.g., minor/major groove) vs. protein active sites (e.g., kinase ATP pockets) .
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with immobilized targets.
- Competitive assays : Use known DNA intercalators (e.g., ethidium) or protein inhibitors to validate specificity .
Q. How do substituent variations (e.g., thiophene vs. furan) impact bioactivity, and what SAR trends are observed in pyrroloquinoxaline derivatives?
- Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-stacking with aromatic residues in enzymes, increasing inhibition potency compared to furan .
- Methoxypropyl group : Improves solubility without compromising membrane permeability .
- Advanced SAR : Use QSAR models to correlate electronic parameters (Hammett constants) with activity .
Q. What methodologies address discrepancies in reported biological activities (e.g., conflicting IC₅₀ values across studies)?
- Standardized assay protocols : Ensure consistent cell lines, incubation times, and controls.
- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers.
- Orthogonal validation : Confirm enzyme inhibition with complementary techniques (e.g., Western blot for downstream target phosphorylation) .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Optimization Parameters
| Step | Key Reagents/Conditions | Yield Range (%) | Challenges |
|---|---|---|---|
| Cyclization | POCl₃, DMF, 80°C | 45-70 | Byproduct formation from overoxidation |
| Amide Coupling | EDC/HOBt, DCM, RT | 60-85 | Racemization at chiral centers |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | - | Co-elution of structurally similar impurities |
Q. Table 2. Comparative Bioactivity of Analogues
| Substituent | Target Enzyme IC₅₀ (nM) | Cancer Cell Line GI₅₀ (µM) |
|---|---|---|
| Thiophen-2-yl (E) | 12.3 ± 1.5 | 1.8 ± 0.3 |
| Furan-2-yl (E) | 89.7 ± 4.2 | 9.4 ± 1.1 |
| 4-Fluorophenyl | 210.5 ± 12.6 | 15.6 ± 2.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
